

assessing the specificity of Ofirnoflast for NEK7 over other kinases

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Compound of Interest

Compound Name: *Ofirnoflast*

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Ofirnoflast: A Comparative Analysis of NEK7 Kinase Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of **Ofirnoflast**, a first-in-class inhibitor of NIMA-related kinase 7 (NEK7), against other kinases. **Ofirnoflast** represents a novel therapeutic approach by targeting the scaffolding function of NEK7 in the assembly of the NLRP3 inflammasome, a key driver of inflammatory diseases.^{[1][2][3]} This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows to aid researchers in evaluating **Ofirnoflast**'s selectivity profile.

Mechanism of Action and Specificity of Ofirnoflast

Ofirnoflast is an orally bioavailable, allosteric inhibitor of NEK7.^{[1][3]} Unlike traditional ATP-competitive kinase inhibitors, **Ofirnoflast** binds to a site adjacent to the ATP-binding pocket of NEK7.^[1] This allosteric binding induces a conformational change in NEK7, impairing its ability to act as a scaffold for the assembly of the NLRP3 inflammasome.^{[1][2]} This targeted disruption of a protein-protein interaction, rather than direct inhibition of catalytic activity, is anticipated to confer a higher degree of specificity and reduce off-target effects commonly associated with ATP-competitive inhibitors.^[1]

Quantitative Assessment of Kinase Inhibition

Comprehensive kinase panel screening data for **Ofirnoflast** is not publicly available at this time. However, a patent for the compound reports a half-maximal inhibitory concentration (IC₅₀) for **Ofirnoflast** against NEK7. For comparison, data for Rociletinib, a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with some reported off-target activities, is included.

Compound	Target Kinase	IC ₅₀ (nM)	Other Kinases Inhibited (IC ₅₀ or % Inhibition)
Ofirnoflast	NEK7	151	Data not publicly available
Rociletinib	EGFR (L858R/T790M)	<0.51	EGFR (wild-type): 6 nM; Weak inhibition of FAK, CHK2, ERBB4, JAK3[4]

Note: The lack of a broad kinase selectivity panel for **Ofirnoflast** in the public domain limits a direct quantitative comparison of its specificity. The higher expected specificity of **Ofirnoflast** is inferred from its allosteric mechanism of action.

Experimental Protocols

The specificity of kinase inhibitors like **Ofirnoflast** is typically determined using a combination of biochemical and cell-based assays.

Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to affect the enzymatic activity of a purified kinase.

1. Radiometric Assays:

- Principle: This traditional method quantifies the transfer of a radiolabeled phosphate group (from [γ -³²P]ATP or [γ -³³P]ATP) to a substrate by the kinase.

- General Protocol:
 - A reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations is prepared.
 - The reaction is initiated by the addition of radiolabeled ATP.
 - After incubation, the reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, often by spotting onto a phosphocellulose membrane.
 - The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
 - IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

2. ADP-Glo™ Kinase Assay:

- Principle: This luminescence-based assay measures the amount of ADP produced during the kinase reaction. As kinase activity increases, more ATP is converted to ADP, resulting in a higher luminescent signal.
- General Protocol:
 - The kinase reaction is performed in the presence of the inhibitor.
 - The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
 - The Kinase Detection Reagent is then added, which converts the generated ADP back to ATP and, in a coupled reaction with luciferase/luciferin, produces a luminescent signal proportional to the initial ADP concentration.
 - Luminescence is measured using a luminometer, and IC₅₀ values are determined.^{[5][6]}

Cellular Target Engagement Assays

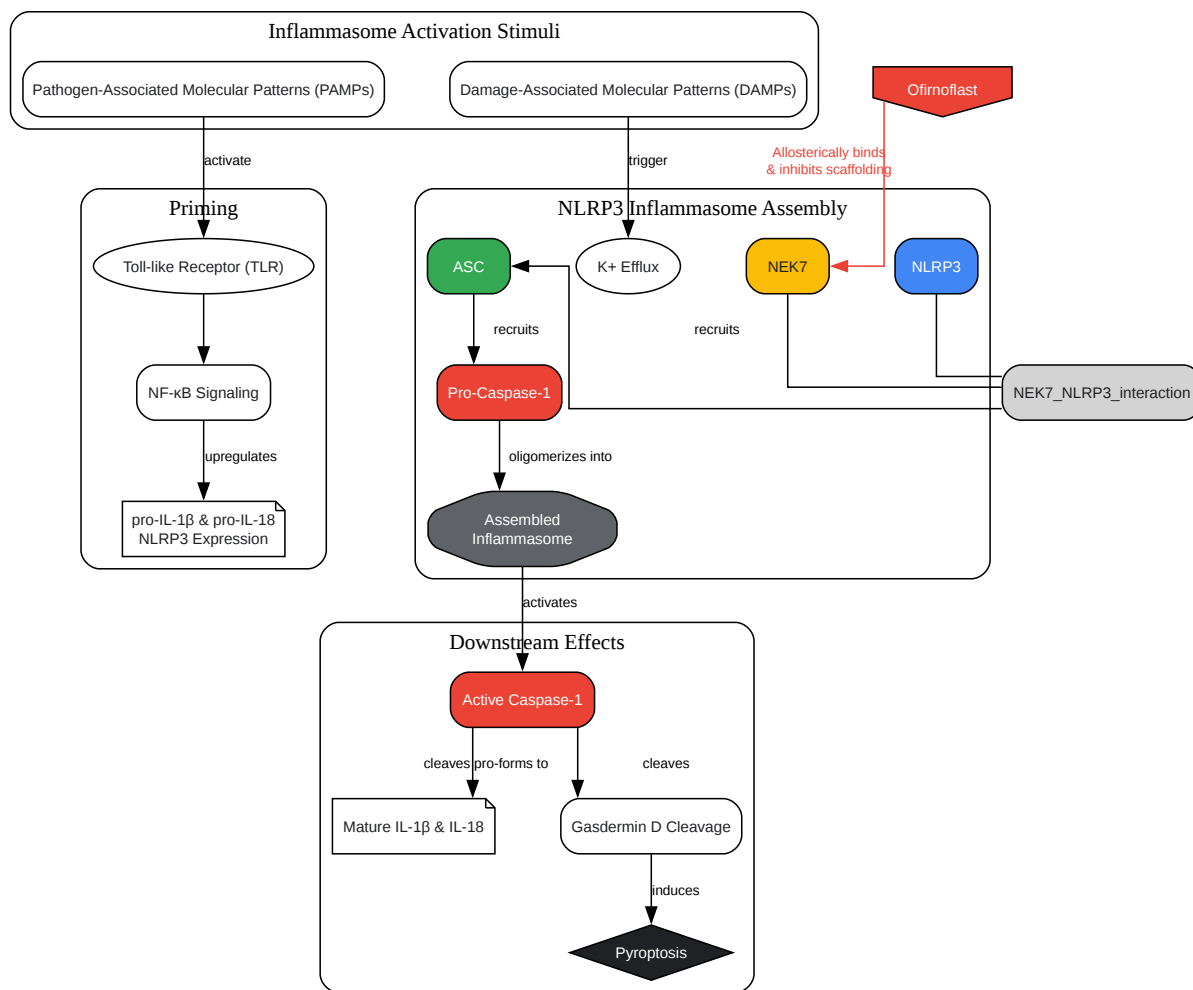
These assays confirm that the inhibitor binds to its intended target within a cellular context.

Cellular Thermal Shift Assay (CETSA):

- Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement in intact cells or cell lysates.^{[7][8][9]}
- General Protocol:
 - Intact cells are treated with the test inhibitor or a vehicle control.
 - The cells are then heated to a range of temperatures.
 - Following heating, the cells are lysed, and the soluble fraction of proteins is separated from the precipitated, denatured proteins by centrifugation.
 - The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
 - A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.^{[7][8]}

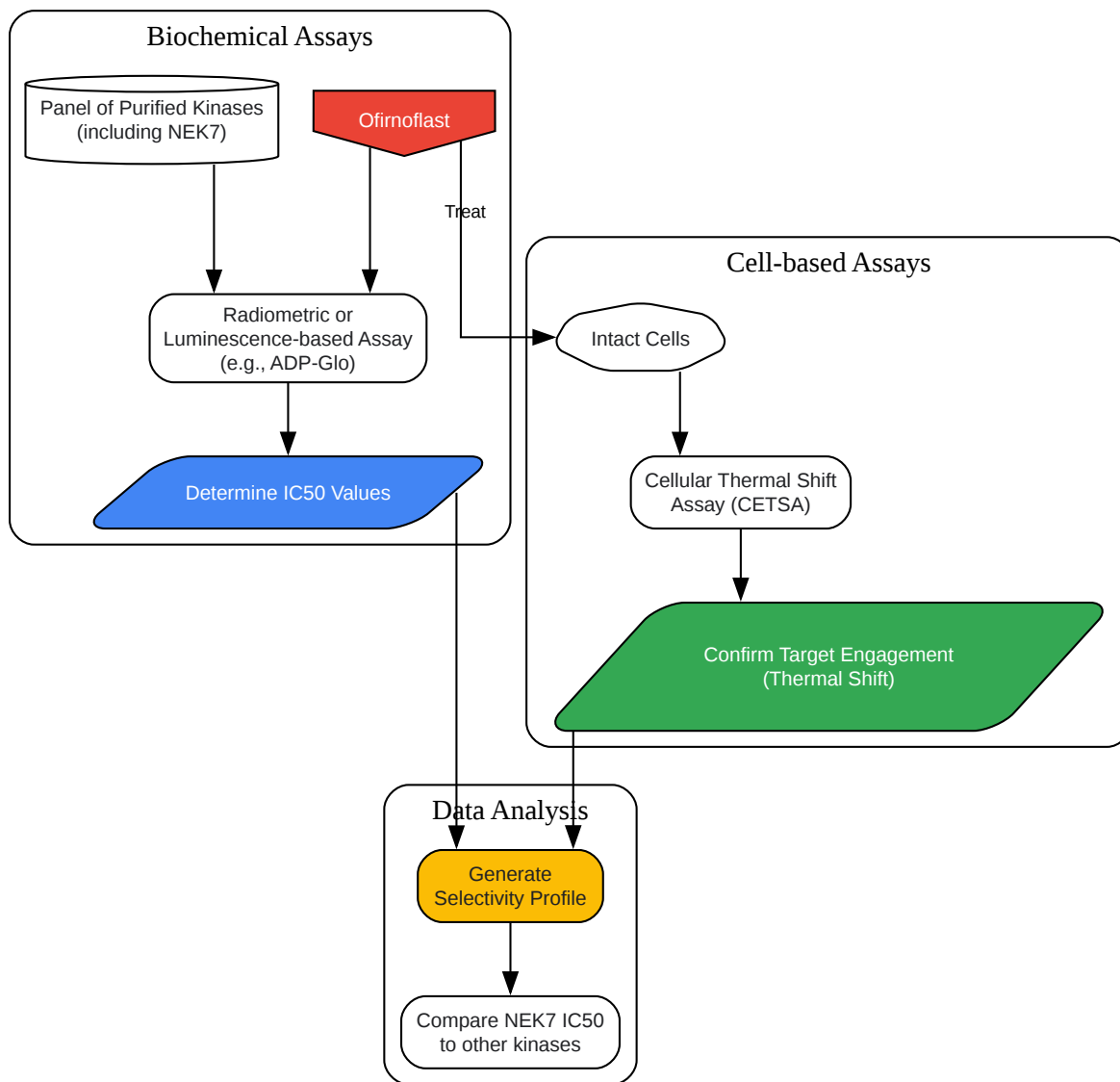
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of **Ofirnoflast**'s action and the methods used for its assessment, the following diagrams are provided.



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Caption: NEK7-NLRP3 inflammasome signaling pathway and the inhibitory action of **Ofirnoflast**.



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Caption: Experimental workflow for assessing kinase inhibitor specificity.

Conclusion

Ofirnoflast is a promising, first-in-class NEK7 inhibitor with a distinct allosteric mechanism of action that is predicted to result in high specificity. While comprehensive public data on its selectivity against a broad panel of kinases is currently limited, its unique binding mode represents a significant advantage over traditional ATP-competitive inhibitors. The experimental protocols described herein provide a framework for the evaluation of **Ofirnoflast**'s specificity and can be adapted by researchers to further investigate its pharmacological profile. The provided diagrams offer a clear visualization of the NEK7 signaling pathway and the workflow for assessing inhibitor specificity, aiding in the understanding of **Ofirnoflast**'s therapeutic potential.

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